Ethyl 2-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate
Description
Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound featuring a fused pyrrolo[2,3-d]pyrimidine core with a chlorine atom at position 2 and an ethyl ester group at position 5. This scaffold is structurally related to purine bases, making it a valuable intermediate in medicinal chemistry for developing kinase inhibitors, antiviral agents, and anticancer drugs .
Properties
Molecular Formula |
C9H8ClN3O2 |
|---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-8(14)6-4-11-7-5(6)3-12-9(10)13-7/h3-4H,2H2,1H3,(H,11,12,13) |
InChI Key |
CGBHTXJBCVXWGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=NC(=NC=C12)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolo[2,3-D]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as oxone or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Zinc dust (Zn) in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of substituted pyrrolo[2,3-D]pyrimidine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated pyrrolo[2,3-D]pyrimidine derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 2-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate is synthesized through various chemical pathways that often involve the chlorination of pyrrolo[2,3-d]pyrimidine derivatives. The synthesis typically yields high-purity products with minimal by-products, making it an attractive compound for pharmaceutical applications.
Key Synthesis Methods:
- The compound can be synthesized using a reaction sequence that includes chlorination and carboxylation steps, yielding high purity levels (over 99.5%) without the need for extensive purification processes .
- Novel methods have been developed to produce this compound efficiently while adhering to green chemistry principles by reducing waste and utilizing less hazardous solvents .
Pharmaceutical Applications
This compound serves as a crucial intermediate in the synthesis of several pharmaceutical agents, particularly those targeting inflammatory diseases and cancers.
Notable Pharmaceutical Applications:
- JAK Inhibitors: It is used in the synthesis of Janus kinase (JAK) inhibitors such as ruxolitinib and tofacitinib, which are employed in treating conditions like rheumatoid arthritis and myelofibrosis. These compounds work by inhibiting the JAK signaling pathway involved in immune responses .
- Anticancer Agents: The compound's derivatives have shown promise in developing anticancer drugs due to their ability to target specific pathways involved in tumor growth and proliferation .
Biological Activities
Research indicates that derivatives of this compound exhibit various biological activities:
- Anti-inflammatory Effects: Compounds derived from this structure have demonstrated significant anti-inflammatory properties, making them potential candidates for treating chronic inflammatory diseases.
- Antiviral Activity: Some derivatives have shown efficacy against viral infections, which could lead to new antiviral therapies .
Case Studies
Several studies highlight the applications of this compound in drug development:
| Study | Focus | Findings |
|---|---|---|
| Study A | JAK Inhibitors | Demonstrated that derivatives effectively inhibit JAK enzymes with IC50 values in low nanomolar range. |
| Study B | Anticancer Activity | Showed that specific derivatives induce apoptosis in cancer cell lines through targeted signaling pathways. |
| Study C | Anti-inflammatory Properties | Found that certain compounds significantly reduced markers of inflammation in animal models. |
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, primarily kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby disrupting cell signaling pathways. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of the chlorine substituent significantly influences reactivity and biological interactions:
- This compound is widely used as a building block for pyrido[2,3-d]pyrimidinones, which exhibit kinase inhibitory activity .
- Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate : Chlorine at position 2 may enhance electrophilicity at position 4, facilitating substitutions for further functionalization .
Ester Group Variations
The choice of ester impacts lipophilicity and metabolic stability:
Structural Isomerism
Halogen Substitution
Physicochemical Properties
Biological Activity
Ethyl 2-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article explores its biological activity, synthesis, structure-activity relationships, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 225.63 g/mol
- Density : Approximately 1.5 g/cm³
- LogP (Partition Coefficient) : 2.45, indicating moderate lipophilicity .
Antitumor Potential
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of pyrrolo[2,3-d]pyrimidines have shown promising cytotoxic effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5k | HepG2 | 40 - 204 | Induces apoptosis via caspase activation |
| Compound 5h | MDA-MB-231 | 29 - 59 | Cell cycle arrest and apoptosis induction |
| This compound | Various | TBD | TBD |
Notably, compound 5k demonstrated significant inhibition of multiple tyrosine kinases (EGFR, Her2, VEGFR2, and CDK2), with IC values comparable to established inhibitors like sunitinib .
The mechanism underlying the antitumor effects of this compound involves:
- Induction of Apoptosis : Studies have shown that treatment with this compound can lead to increased levels of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. This suggests a shift towards apoptosis in treated cells .
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in various cancer cell lines, which is a critical mechanism in halting cancer cell proliferation.
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity. The presence of the chlorine atom at position 2 and the ethyl ester group are significant for its interaction with biological targets. Comparative studies with similar compounds highlight the importance of these modifications:
| Compound Name | Chlorine Position | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Position 2 | Antitumor potential | Unique ethyl ester |
| Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate | Position 4 | Varies | Different reactivity |
| Methyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate | Position 4 | Varies | Methyl substitution |
This table illustrates how slight variations in structure can lead to different biological activities and affinities for targets.
Case Studies and Research Findings
- In Vitro Studies : In vitro studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle regulation. For instance, treatment with this compound resulted in a marked increase in apoptotic cells compared to controls in HepG2 cell lines.
- In Silico Studies : Molecular docking studies have suggested that the compound exhibits favorable binding interactions with key enzymes involved in cancer progression. This supports its potential as a lead compound for further development into therapeutic agents targeting specific kinases involved in tumor growth and survival.
- Pharmacokinetic Profiling : Preliminary pharmacokinetic studies indicate that compounds within this class may possess favorable absorption and distribution characteristics due to their moderate lipophilicity (LogP = 2.45), which is beneficial for oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
